2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic organic compound characterized by its pyrrolo-pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold in drug development. It is often classified under pyrrolopyrimidines, which are known for their diverse pharmacological properties.
This compound can be sourced from various chemical suppliers and is classified under several categories including:
The synthesis of 2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one can be achieved through several methods, with one notable approach involving the reaction of 4(3H)-pyrimidinone with 2,6-diamino compounds and chloroacetone. The reaction typically follows a multi-step process that includes cyclization and functional group modifications to yield the desired heterocyclic structure.
Key steps in the synthesis may include:
The molecular structure of 2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one features a fused pyrrole and pyrimidine ring system. The specific arrangement of atoms contributes to its unique chemical properties and biological activity.
Key structural data include:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.
2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are essential for further functionalization of the compound, potentially leading to derivatives with enhanced biological activity.
The mechanism of action for compounds like 2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one often involves interaction with specific biological targets such as enzymes or receptors. Research indicates that this compound may act as an inhibitor for certain kinases, which play critical roles in cellular signaling pathways.
Data from pharmacological studies suggest that it may exhibit selective inhibition properties, making it a candidate for therapeutic applications targeting diseases such as cancer or autoimmune disorders.
The physical properties of 2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one include:
Chemical properties include:
Relevant analytical techniques such as UV-visible spectroscopy or mass spectrometry can be employed to characterize these properties further.
The applications of 2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one span various fields within medicinal chemistry:
Research continues to explore its potential in developing novel medicines, particularly in oncology and immunology contexts.
The synthesis of 2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one relies on innovative multi-step strategies to construct its fused heterocyclic core efficiently. A prominent method involves a cascade cyclization of isoxazole-derived propiolamides with isocyanides, facilitated by CuI catalysis and Cs₂CO₃ as a base. This reaction proceeds via a [3+2] cycloaddition/Boulton-Katritzky rearrangement/ring expansion sequence, enabling the formation of the pyrrolo[2,3-d]pyrimidin-4-one scaffold under mild conditions (toluene/DMF, 110°C). This approach achieves excellent atom economy and accommodates diverse substituents, yielding products in >75% efficiency [3].
An alternative route employs halogenated benzohydrazide intermediates, starting from 6-chloro-7-deazapurine. This three-step sequence involves: (i) condensation with benzocaine to form ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate; (ii) hydrazide formation with hydrazine hydrate; and (iii) Schiff base formation with halogenated aldehydes. The final step, conducted in ethanol with catalytic acetic acid, delivers target compounds in high yields (82–90%), confirmed by NMR and mass spectrometry [7].
Table 1: Comparative Synthetic Routes for Pyrrolo[2,3-d]pyrimidin-4-one Scaffolds
Method | Key Steps | Conditions | Yield Range | Advantages/Limitations |
---|---|---|---|---|
Cascade Cyclization | [3+2] Cycloaddition → Boulton-Katritzky → Ring Expansion | CuI, Cs₂CO₃, Toluene/DMF, 110°C | >75% | Broad substrate scope; avoids harsh conditions |
Halogenated Benzohydrazide Route | Esterification → Hydrazidation → Schiff Base Formation | Reflux in EtOH, AcOH catalyst | 82–90% | High regioselectivity; scalable but requires purification |
Bioisosteric modifications of the pyrrolo[2,3-d]pyrimidin-4-one core enhance target affinity and pharmacokinetic properties. A critical advancement involves replacing the 4-hydroxypiperidine moiety (e.g., in USP7 inhibitor FT671) with a pyrrolo[2,3-d]pyrimidin-4-one system. This substitution leverages the scaffold’s planar heterocyclic structure to improve hydrophobic interactions within kinase ATP-binding pockets, as evidenced by USP7 inhibitors achieving IC₅₀ values of 41.9 nM [5].
N-Methylation studies reveal stark regiochemical effects on bioactivity. For xanthine oxidase inhibition, methylation at N-1 (Ki = 3 μM) or N-7 (Ki = 4.5 μM) enhances activity 10–15-fold compared to N-3 methylation (Ki = 40 μM). This difference arises from altered hydrogen-bonding patterns with catalytic residues like Glu802 and Arg880 [9]. Similarly, replacing phenylphenoxy groups with halogenated benzylidenes in kinase inhibitors amplifies cytotoxicity, with compound 5k (bearing 2,6-difluorobenzylidene) showing IC₅₀ values of 40–204 nM against EGFR, Her2, VEGFR2, and CDK2—comparable to sunitinib (IC₅₀ = 261 nM) [7].
Table 2: Impact of Bioisosteric Modifications on Biological Activity
Bioisostere | Target Enzyme | Activity (IC₅₀/Ki) | Structural Basis |
---|---|---|---|
Pyrrolo[2,3-d]pyrimidin-4-one | USP7 | 41.9 nM | Enhanced hydrophobic packing in catalytic domain |
N1-Methyl-7-deazaguanine | Xanthine Oxidase | Ki = 3 μM | Optimal H-bonding with Glu802/Arg880 |
2,6-Difluorobenzylidene | EGFR/VEGFR2/CDK2 | 40–204 nM | Halogen bonding with hinge region residues |
N3-Methyl-7-deazaguanine | Xanthine Oxidase | Ki = 40 μM | Steric clash disrupting active-site orientation |
Regioselective modifications at C-3, N-7, and C-6 positions dictate the pharmacological profile of pyrrolopyrimidinone derivatives. N-Alkylation exemplifies this precision: phase-transfer methylation of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine selectively targets N-7 over N-1 or N-3, facilitated by steric and electronic factors. Subsequent halide displacement yields 2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one, confirmed by NMR downfield shifts at H-2 (δ 8.34–8.38 ppm) [9].
Electrophilic substitutions favor the C-3 position due to its high electron density. For instance, Vilsmeier-Haack formylation installs aldehydes at C-3, enabling downstream derivatization via Wittig or reductive amination reactions [5]. Conversely, C-6 functionalization employs Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), leveraging halogenated precursors to introduce aryl, heteroaryl, or alkenyl groups. This strategy underpins kinase inhibitor development, where 4-(benzyloxy)phenyl groups enhance hydrophobic pocket occupancy [6] [10].
Table 3: Regioselective Functionalization Strategies
Position | Reaction Type | Reagents/Conditions | Application Example |
---|---|---|---|
N-7 | Phase-transfer alkylation | CH₃I, 50% NaOH, PTC, 25°C | USP7 inhibitors (e.g., YCH3124) [5] |
C-3 | Vilsmeier formylation | POCl₃, DMF, 80°C | Aldehyde intermediates for Schiff bases [7] |
C-6 | Suzuki-Miyaura coupling | Aryl-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, reflux | Kinase inhibitors with extended aryl groups [10] |
C-2 | Electrophilic substitution | Br₂, AcOH, 20°C | Brominated probes for protein binding studies |
Catalytic C-N bond formation is pivotal for constructing 2-aminopyrrolo[2,3-d]pyrimidin-4-ones. Copper-catalyzed N-arylation enables the coupling of pyrrolopyrimidinone halides with anilines, using CuI/1,10-phenanthroline as a catalyst system. This method achieves >85% yield with low catalyst loading (5 mol%), tolerating electron-withdrawing and -donating substituents [10].
Photocatalytic amination offers a metal-free alternative for imidazo[1,2-a]pyridine synthesis—a related scaffold. Under blue LED irradiation, KI catalyzes the intermolecular C-N coupling of 2-aminopyridines and ketones, forming enamine intermediates that cyclize to fused heterocycles. Though not directly applied to pyrrolopyrimidinones, this strategy is adaptable for synthesizing analogs with electron-rich aminopyrimidine motifs [4].
For nucleophilic substitutions, solvent-free conditions enhance efficiency. 2-Amino-4,6-dichloropyrimidine reacts with amines at 80–90°C without catalysts, yielding 2-aminopyrimidines in >90% purity. This approach is instrumental for appending piperazinyl (e.g., compound 24, β-glucuronidase IC₅₀ = 2.8 μM) or alkylamino groups at C-4/C-6 [8].
Compound Names Mentioned:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2